2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one features a pyrazolo[1,5-a]pyrazin-4-one core substituted with a 3,4-dimethylphenyl group at position 2 and a 3-methylbenzyl group at position 3.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c1-15-5-4-6-18(11-15)14-24-9-10-25-21(22(24)26)13-20(23-25)19-8-7-16(2)17(3)12-19/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKRQMCQCZAOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=CN3C(=CC(=N3)C4=CC(=C(C=C4)C)C)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3,4-dimethylphenyl)-5-[(3-methylphenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a pyrazolo derivative that has garnered attention for its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the pyrazolo class of compounds, characterized by a fused pyrazole ring system. The specific structure can be represented as follows:
- Molecular Formula : C17H18N4O
- Molar Mass : 294.35 g/mol
Antimicrobial Activity
Recent studies have shown that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, related compounds have demonstrated effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Case Study: Antimicrobial Evaluation
A study on a related pyrazolo compound indicated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Pyrazolo A | 32 | Staphylococcus aureus |
| Pyrazolo B | 64 | Escherichia coli |
Antioxidant Activity
The antioxidant properties of pyrazolo derivatives have been evaluated using assays such as DPPH radical scavenging and reducing power assays. These studies indicate that the presence of specific substituents on the pyrazole ring enhances antioxidant activity.
Research Findings
In one study, the antioxidant activity was quantified through various assays:
| Assay Type | Result (IC50 µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| Reducing Power | 30 |
Cytotoxicity and Antitumor Activity
Pyrazolo compounds have shown promise in anticancer research, particularly in targeting specific oncogenic pathways. The inhibition of tumor cell proliferation has been attributed to the modulation of signaling pathways involved in cell cycle regulation.
Case Study: Antitumor Efficacy
Research involving a closely related compound demonstrated significant cytotoxic effects on cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
The biological activity of This compound is believed to involve multiple mechanisms:
- Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : Some derivatives target specific receptors, influencing cellular signaling.
- Radical Scavenging : The ability to scavenge free radicals contributes to their antioxidant capacity.
Comparison with Similar Compounds
Core Heterocyclic Frameworks
The pyrazolo[1,5-a]pyrazin-4-one core distinguishes the target compound from analogs with pyrazolo[1,5-a]pyrimidin-7(4H)-one (e.g., 9j and 9k in ) or dihydropyrazolo[1,5-a]pyrimidine (e.g., 4n in ) frameworks. Key differences include:
- Ring Size and Nitrogen Positioning: Pyrazinone (6-membered, two nitrogens) vs. pyrimidinone (6-membered, three nitrogens). This affects hydrogen-bonding capacity and electronic distribution.
- Conformational Flexibility: The pyrazinone core in the target compound may exhibit reduced planarity compared to pyrimidinones, impacting interactions with biological targets .
Substituent Effects
Substituents critically modulate solubility, bioavailability, and target affinity:
Physicochemical Properties
- Melting Points: 2-Pyrazoline derivatives (e.g., 1h) exhibit melting points of 120–124°C, while pyrazolo-pyrazinones (e.g., ) have higher thermal stability due to rigid cores .
- Solubility : Methoxy or hydroxyl substituents (e.g., 4n , 2h ) improve aqueous solubility compared to methyl or halogenated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
